![molecular formula C20H17FN2O3S2 B3400301 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1040658-82-9](/img/structure/B3400301.png)
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide, also known as FIIN-3, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mechanism of Action
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide inhibits the activity of FGFR4 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation and survival. The inhibition of FGFR4 activity by 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has been shown to have a selective inhibitory effect on FGFR4, with minimal effects on other kinases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, without affecting normal cells. 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is its selectivity for FGFR4, which makes it a promising candidate for cancer treatment. However, one of the limitations of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research and development of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide. One possible direction is the optimization of its synthesis method to improve its yield and solubility. Another direction is the evaluation of its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, the development of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide derivatives with improved selectivity and potency could also be explored. Overall, the potential of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide in cancer treatment makes it a promising candidate for further research and development.
Scientific Research Applications
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has shown potential in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the activity of the oncogenic kinase, FGFR4, which is overexpressed in various types of cancer. 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
1-(2-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-8,11-12,22H,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYCQYHSZIUUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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